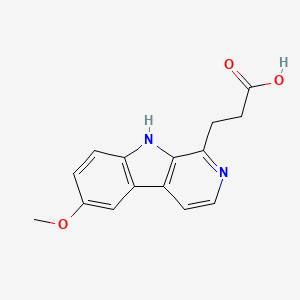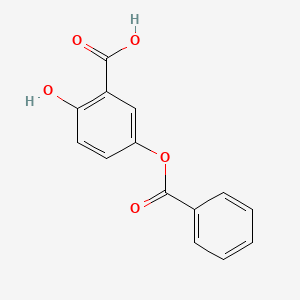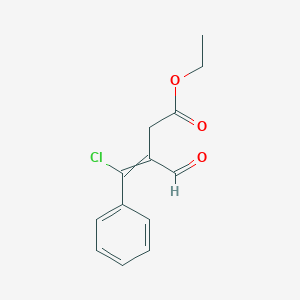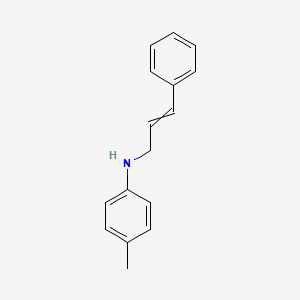
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C16H17N It features a methyl group attached to the fourth position of an aniline ring, with a 3-phenylprop-2-en-1-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and cinnamyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: 4-Methylaniline is dissolved in an appropriate solvent like ethanol or dichloromethane. Cinnamyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylprop-2-en-1-yl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its structural properties.
Mechanism of Action
The mechanism by which 4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the aniline moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Lacks the methyl group on the aniline ring.
4-Methyl-N-(3-phenylprop-2-yn-1-yl)aniline: Contains a triple bond instead of a double bond in the phenylpropyl group.
4-Methyl-N-(3-phenylpropyl)aniline: Saturated version with single bonds in the phenylpropyl group.
Uniqueness
4-Methyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to the presence of both a methyl group on the aniline ring and a phenylprop-2-en-1-yl group on the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
127598-83-8 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-methyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12,17H,13H2,1H3 |
InChI Key |
XCQQNUAZHXOTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
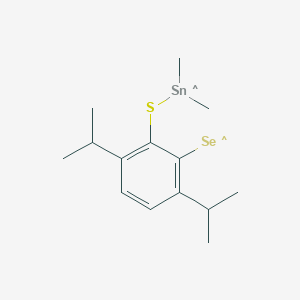
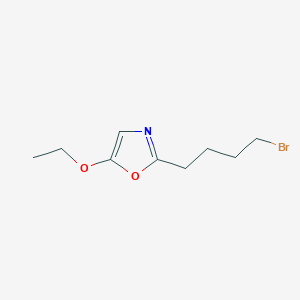
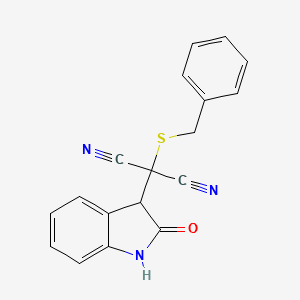
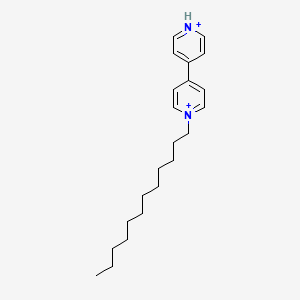
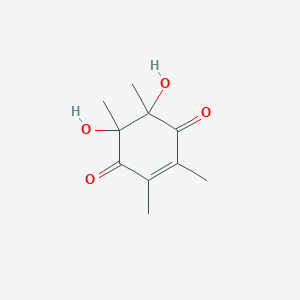
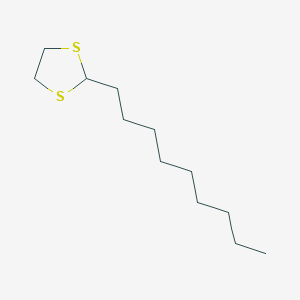
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
